4-Methylthiazole-2-carbaldehyde

Overview

Description

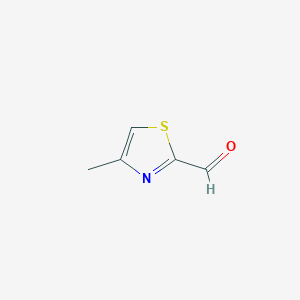

4-Methylthiazole-2-carbaldehyde (CAS: 13750-68-0) is a heterocyclic aldehyde with the molecular formula C₅H₅NOS. It features a thiazole ring substituted with a methyl group at position 4 and an aldehyde functional group at position 2 (Figure 1). This compound is a versatile intermediate in organic synthesis, particularly in medicinal chemistry and drug discovery. Synonyms include 4-methyl-2-thiazolecarboxaldehyde, 4-methyl-1,3-thiazole-2-carbaldehyde, and 2-formyl-4-methyl-1,3-thiazole .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylthiazole-2-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate thioamides with α-haloketones. For instance, the reaction of 2-methylthioamide with α-chloroacetaldehyde under acidic conditions can yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of catalysts to enhance the reaction rate and selectivity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: Reduction of this compound can lead to the formation of alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are typically used.

Substitution: Reagents like Grignard reagents (RMgX) can be employed for nucleophilic substitution reactions.

Major Products:

Oxidation: 4-Methylthiazole-2-carboxylic acid.

Reduction: 4-Methylthiazole-2-methanol.

Substitution: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : 4-Methylthiazole-2-carbaldehyde is utilized in the synthesis of various thiazole derivatives, which are important in developing pharmaceuticals and agrochemicals. Its ability to form stable intermediates makes it a valuable compound in organic synthesis .

Biological Activities

- Antimicrobial and Antifungal Properties : Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Studies have shown that thiazole derivatives can inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents .

- Potential in Diabetes Management : Emerging evidence suggests that derivatives of thiazole, including this compound, may have protective effects against diabetes mellitus. A study on a related derivative demonstrated its ability to improve insulin sensitivity and reduce oxidative stress markers in diabetic models, indicating a potential therapeutic role .

Medical Applications

- Pharmaceutical Synthesis : This compound serves as a precursor for synthesizing pharmaceutical agents. Its derivatives are being explored for their potential use in treating various conditions, including diabetes and infections .

Flavor and Fragrance Industry

This compound is noted for its distinctive odor, making it suitable for use in the flavor and fragrance industry. It is incorporated into formulations to enhance sensory profiles in food products and perfumes .

Agrochemical Development

Due to its biological activity, this compound is also being investigated for its potential applications in agrochemicals, particularly as a component in pesticides or herbicides that target specific plant pathogens .

Data Table: Comparative Analysis of Applications

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of thiazole derivatives, this compound showed promising results against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Diabetes Management

A recent pharmacological study highlighted the beneficial effects of a thiazole derivative related to this compound on glucose metabolism and oxidative stress markers in diabetic rats. The results indicated a significant improvement in insulin sensitivity and reduction of hyperglycemia, supporting further research into its therapeutic applications .

Mechanism of Action

The mechanism by which 4-methylthiazole-2-carbaldehyde exerts its effects depends on the specific application. In biological systems, it may interact with cellular components, disrupting microbial cell walls or interfering with metabolic pathways. The exact molecular targets and pathways can vary, but often involve interactions with enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole derivatives with aldehyde or related functional groups exhibit distinct physicochemical and biological properties depending on substituent positions and electronic effects. Below is a systematic comparison:

Table 1: Structural and Functional Comparison of Thiazole Derivatives

Research Findings and Data

Table 2: Spectral and Physical Properties

| Compound Name | Melting Point (°C) | IR (cm⁻¹) | Key NMR Peaks (δ, ppm) |

|---|---|---|---|

| This compound | 86 | 1643, 1570 | 9.54 (d, 1H), 2.58 (s, 3H) |

| 1,3-Thiazole-4-carbonitrile | Not reported | 1643, 1424 | 7.36 (s, 1H), 2.58 (s, 3H) |

Key Observations:

Biological Activity

4-Methylthiazole-2-carbaldehyde, also known as 4-Methyl-1,3-thiazole-2-carbaldehyde, is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, particularly in medicine and agriculture.

Chemical Structure and Properties

This compound is a derivative of the thiazole ring, characterized by the presence of an aldehyde functional group. Its molecular formula is , and it has been studied for its solubility and reactivity, which influence its bioavailability and efficacy in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₅NOS |

| Molecular Weight | 141.16 g/mol |

| Solubility | Soluble in organic solvents |

| Biological Activity | Antimicrobial, antifungal, anticancer |

The biological activity of this compound is attributed to its interaction with various biochemical pathways. Thiazole derivatives are known to activate or inhibit enzymes and receptors, leading to a range of effects such as:

- Antimicrobial Activity : Exhibits significant activity against various bacteria and fungi, making it a candidate for developing new antimicrobial agents.

- Anticancer Properties : Preliminary studies indicate potential anticancer effects, particularly against hepatocellular carcinoma cell lines .

- Neuroprotective Effects : Some derivatives have shown promise in anticonvulsant activity, suggesting potential use in treating neurological disorders .

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits potent antimicrobial activity. Studies have demonstrated its effectiveness against:

- Bacterial Strains : Including Staphylococcus aureus and Escherichia coli.

- Fungal Strains : Effective against Candida albicans and Aspergillus niger.

The compound's mechanism involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cells. For instance, it has been tested against HepG-2 liver cancer cells using MTT assays, revealing significant cytotoxic effects at certain concentrations .

Neuroprotective Effects

The anticonvulsant properties of thiazole derivatives have been explored in various models. For example, compounds derived from thiazoles exhibited protective effects in the maximal electroshock (MES) model, indicating their potential for treating seizure disorders .

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of several thiazole derivatives including this compound against clinical isolates. Results showed that it had a minimum inhibitory concentration (MIC) lower than standard antibiotics for certain strains.

- Anticancer Research :

- Neuropharmacological Studies :

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Methylthiazole-2-carbaldehyde?

- Methodological Answer : A common approach involves condensation reactions of substituted aldehydes with thiazole precursors under acidic catalysis. For example, refluxing 4-amino-triazole derivatives with substituted benzaldehydes in ethanol and glacial acetic acid (5 drops) for 4 hours yields structurally related compounds . Optimization of solvent choice (e.g., absolute ethanol), catalyst (acetic acid), and reaction time is critical for maximizing yield. Post-synthesis purification typically involves solvent evaporation under reduced pressure and filtration .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Characterization relies on spectroscopic and analytical techniques:

- IR spectroscopy to confirm functional groups (e.g., aldehyde C=O stretch near 1700 cm⁻¹).

- NMR (¹H and ¹³C) to verify substituent positions and aromaticity.

- Elemental analysis to ensure stoichiometric agreement with theoretical values .

- Melting point determination to compare with literature values (e.g., 165–166°C for structurally similar imidazole-carbaldehydes) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact. Work in a fume hood due to potential volatility. Store in airtight containers away from light and moisture. Waste must be segregated and disposed via certified hazardous waste services .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved for this compound derivatives?

- Methodological Answer : Discrepancies may arise from solvent effects, tautomerism, or impurities. Use deuterated solvents for NMR consistency. Cross-validate with 2D NMR (COSY, HSQC) and X-ray crystallography to resolve ambiguities . For example, crystallographic data from IUCr archives (e.g., reference LD2117) can confirm bond geometries .

Q. What strategies optimize reaction yields for this compound derivatives in multi-step syntheses?

- Methodological Answer :

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts for regioselectivity.

- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance reactivity in SNAr pathways.

- Byproduct analysis : Use HPLC-MS to identify side products (e.g., dimerization or oxidation artifacts) .

Q. How can computational methods predict the biological activity of this compound analogs?

- Methodological Answer :

- Molecular docking : Simulate interactions with target proteins (e.g., antimicrobial enzymes) using software like AutoDock. Compare binding poses with known inhibitors (e.g., triazole-thiazole hybrids in ).

- QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with bioactivity data from in vitro assays .

Q. What mechanistic insights explain the stability of this compound under varying pH conditions?

- Methodological Answer : Conduct kinetic studies in buffered solutions (pH 2–12) monitored by UV-Vis spectroscopy. The aldehyde group is prone to hydration at acidic pH, while alkaline conditions may trigger Cannizzaro disproportionation. Stability data should inform storage and formulation for biological studies .

Q. How do substituent variations on the thiazole ring affect antimicrobial potency?

- Methodological Answer : Synthesize derivatives with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups. Evaluate via MIC assays against Gram-positive/negative bacteria. Correlate results with logP values to assess membrane permeability .

Q. Data Contradiction and Validation

Q. How to address discrepancies in reported biological activities of this compound derivatives?

- Methodological Answer : Cross-examine experimental variables:

- Strain specificity : Test compounds on standardized microbial strains (e.g., ATCC cultures).

- Assay conditions : Ensure consistency in incubation time, temperature, and media.

- Statistical validation : Use ANOVA or t-tests to confirm significance across replicates .

Application-Driven Questions

Q. Can this compound serve as a precursor for impurity profiling in pharmaceuticals?

- Methodological Answer : Yes. Derivatize to synthesize known impurities (e.g., chloromethyl intermediates) and validate via HPLC-UV/HRMS against pharmacopeial standards. For example, 4-Chloromethyl-2-methylthiazole hydrochloride (CAS 77470-53-2) is a reference standard for nizatidine impurity control .

Q. Tables for Key Data

Properties

IUPAC Name |

4-methyl-1,3-thiazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NOS/c1-4-3-8-5(2-7)6-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMCQLLAIMUVSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40401370 | |

| Record name | 4-Methylthiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13750-68-0 | |

| Record name | 4-Methylthiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1,3-thiazole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.